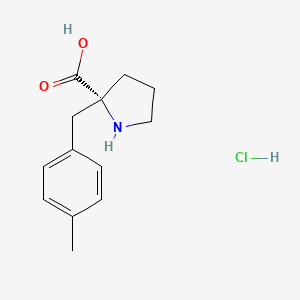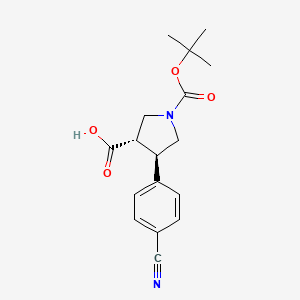
Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the nitro-phenyl derivative.
Cyclization: The nitro-phenyl derivative undergoes cyclization to form the pyrrolidine ring.
Protection: The carboxylic acid group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and acids. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring may also play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Nitrophenylboronic acid: This compound also contains a nitro group attached to a phenyl ring but differs in its boronic acid functionality.
Oxadiazole derivatives: These compounds have a five-membered ring with nitrogen and oxygen atoms, offering different reactivity and biological properties.
特性
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIVAHKGWKAAIG-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7794249.png)



![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B7794281.png)







![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B7794340.png)
